Home > Products > Screening Compounds P23225 > 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid
4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid - 1610377-08-6

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid

Catalog Number: EVT-1694272
CAS Number: 1610377-08-6
Molecular Formula: C18H17N3O3
Molecular Weight: 323.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid is a complex organic compound that belongs to the class of benzoic acids. It features a unique structure combining a benzoic acid moiety with a tetrahydropyrazinoindazole unit. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Source

The compound is identified by its Chemical Abstracts Service number 763114-26-7. Its synthesis and characterization have been documented in various scientific literature, showcasing its relevance in research and potential therapeutic applications .

Classification

This compound can be classified as:

  • Type: Organic compound
  • Sub-category: Benzoic acid derivative
  • Functional groups: Carboxylic acid, indazole, and pyrazine derivatives.
Synthesis Analysis

Methods

The synthesis of 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of substituted benzoic acids with appropriate indazole derivatives under controlled conditions.

Technical Details

In one example, the synthesis starts with the formation of an indazole intermediate, which is then reacted with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically requires an organic solvent like dimethylformamide or acetonitrile and may involve heating to facilitate the reaction. The final product is purified through recrystallization or chromatography .

Molecular Structure Analysis

Structure

The molecular formula of 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid is C16H15N3O3. Its structure consists of:

  • A benzoic acid group (-COOH)
  • A tetrahydropyrazinoindazole moiety connected via a methylene (-CH2-) bridge.

Data

The compound's molecular weight is approximately 295.31 g/mol. It features specific functional groups that contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides with amines.
  • Reduction: The carbonyl group can be reduced to an alcohol under suitable conditions.

Technical Details

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound. For instance, 1H^{1}H NMR can provide insights into the hydrogen environments in the molecule .

Mechanism of Action

Process

The mechanism of action for 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors relevant to its pharmacological effects.

Data

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, potentially through inhibition of specific pathways or modulation of cellular responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Boiling Point: Not readily available; thermal stability needs to be assessed.
  • Melting Point: Specific data not provided; requires experimental determination.

Relevant analyses such as Infrared Spectroscopy (IR) can reveal functional groups present in the molecule by identifying characteristic absorption bands .

Applications

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new antimicrobial or anti-inflammatory agents.
  • Research: In studies exploring the structure–activity relationship of benzoic acid derivatives.

Its unique structure may also lend itself to further modifications aimed at enhancing biological activity or specificity against targeted diseases .

Rationale for Development in Targeted Cancer Therapy

Contextualizing EGFR/PI3K Pathway Dysregulation in Oncology

The epidermal growth factor receptor (EGFR) and phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling axis constitutes a master regulatory network governing cell proliferation, survival, and metabolic adaptation in malignancies. Dysregulation of this pathway occurs in >30% of solid tumors, either through EGFR gain-of-function mutations/amplifications or loss of the lipid phosphatase PTEN (phosphatase and tensin homolog), a critical negative regulator of PI3K signaling [4] [6]. PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby attenuating AKT activation. Consequently, PTEN loss (via deletion, mutation, or epigenetic silencing) leads to PIP3 accumulation and constitutive PI3K/AKT/mTOR pathway activation—a hallmark of aggressive, treatment-resistant cancers such as triple-negative breast cancer (TNBC), glioblastoma, and metastatic prostate cancer [2] [4] [7]. In lung adenocarcinoma, PTEN deficiency occurs in ~4% of cases but is associated with accelerated resistance to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib [2] [9]. This pathway’s centrality in oncogenesis and therapy resistance underscores the imperative for novel agents targeting EGFR/PI3K-driven malignancies.

Table 1: Prevalence and Impact of PTEN Deficiency in Select Cancers

Cancer TypeFrequency of PTEN LossAssociated Clinical Outcomes
Glioblastoma41.9%Reduced survival, therapeutic resistance
Uterine carcinoma66.3%Aggressive histology, metastasis
Triple-negative breast35-40%EGFR-TKI resistance, poor prognosis
Metastatic prostate40-60%Castration resistance, lethal progression
Lung adenocarcinoma3.9%Accelerated EGFR-TKI resistance

Structural Relevance of Pyrazinoindole/Indazole Scaffolds in Kinase Inhibition

Fused polyheterocyclic scaffolds, particularly pyrazino[1,2-a]indoles and their isosteric indazole analogs, demonstrate privileged architectures for kinase inhibition due to their capacity for multi-point target engagement. Structural analyses reveal that these rigid, planar systems:

  • Mimic ATP-binding motifs: The electron-rich diazine and pyrrole/pyrazole rings facilitate hydrogen bonding with kinase hinge regions, while their aromatic surface enables hydrophobic stacking in catalytic pockets [1] [3].
  • Enable selective PI3Kβ inhibition: Pyrazinoindole carboxamide derivatives (e.g., compounds 2b, 2f) exhibit >20-fold selectivity for PI3Kβ over other PI3K isoforms. This isoform specificity is critical because PTEN-deficient tumors become hyper-dependent on PI3Kβ signaling due to loss of PIP3 regulation [1] [6]. Molecular modeling confirms that the C3-carboxamide side chain penetrates a hydrophobic cleft unique to PI3Kβ, while the tetrahydropyrazine ring occupies a solvent-exposed region, reducing off-target effects [1].
  • Permit strategic substitutions: Benzyl or heteroaryl groups at the N2-position enhance cellular permeability and modulate potency. For instance, 2-(3-cyanobenzyl)-substituted analogs showed IC50 values of 0.7 μM against PTEN-null MDA-MB-468 cells—surpassing gefitinib’s activity [1]. The benzoic acid moiety in 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid introduces a polar, ionizable handle predicted to improve solubility and enable prodrug conjugation, addressing key limitations of earlier analogs [3].

Table 2: Key Structural Features and Functional Roles of Pyrazinoindole/Indazole Scaffolds

Structural ElementRole in Target EngagementImpact on Drug Properties
Tetrahydropyrazino[1,2-a]indole coreH-bond acceptor in kinase hinge region; hydrophobic stackingEnhanced kinase affinity, metabolic stability
C3-Carboxamide moietyBinds PI3Kβ hydrophobic cleft; modulates isoform selectivitySelective PI3Kβ inhibition in PTEN-null cells
N2-Benzyl/heteroaryl substitutionTunes lipophilicity and cellular uptakeImproved GI50 in resistant cell lines
Benzoic acid linkerSolubility enhancement; potential for prodrug designOptimized pharmacokinetics; targeted delivery

Unmet Needs in PTEN-Deficient and EGFR-TKI-Resistant Cancers

Despite advances in targeted therapies, PTEN-deficient and EGFR-TKI-resistant malignancies represent critical unmet needs due to:

  • Intrinsic resistance to EGFR monotherapy: PTEN loss hyperactivates PI3K/AKT signaling downstream of EGFR, rendering tumors insensitive to EGFR inhibitors. In TNBC models (MDA-MB-468), PTEN deletion confers 8-fold resistance to gefitinib (GI50 >30 μM) despite EGFR overexpression [1] [4]. Similarly, 22% of EGFR-mutant NSCLCs develop resistance via MET amplification, which activates ERBB3/PI3K signaling independently of EGFR [5] [9].
  • Lack of PI3Kβ-selective agents: Pan-PI3K/mTOR inhibitors (e.g., buparlisib) exhibit dose-limiting toxicities due to on-target effects on PI3Kα. Isoform-specific PI3Kβ inhibitors could circumvent this but remain clinically underdeveloped [6] [7].
  • Synergistic potential with EGFR TKIs: Preclinical data demonstrate that pyrazinoindole analogs restore gefitinib sensitivity in PTEN-null models. Compounds 2b and 2f inhibit AKT phosphorylation at Thr308 and synergize with gefitinib (combination index <0.5) in MDA-MB-468 cells [1]. This positions dual-pathway inhibitors as a strategy to overcome resistance.
  • Biomarker-driven therapeutic gaps: No approved therapies specifically target the 15–20% of prostate cancers or 40% of TNBCs with PTEN loss. The compound’s design addresses this niche by leveraging PI3Kβ dependence in PTEN-deficient contexts [4] [7].

Table 3: Resistance Mechanisms in EGFR-Mutant Cancers Post-Osimertinib

Resistance MechanismFrequencyCurrent Treatment OptionsLimitations
EGFR-dependent (e.g., C797S)~20%None approvedLimited efficacy of next-gen TKIs
Histologic transformation15%ChemotherapyHigh toxicity; short duration of benefit
MET amplification15-22%MET inhibitors (e.g., capmatinib)Not FDA-approved for this setting
PTEN loss/PI3K hyperactivation~10%No targeted agentsUrgent need for PI3Kβ-selective inhibitors

Properties

CAS Number

1610377-08-6

Product Name

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoic acid

IUPAC Name

4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoic acid

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

InChI

InChI=1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24)

InChI Key

HRRPZUZOKALSOI-UHFFFAOYSA-N

SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CC4=CC=C(C=C4)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.